molecular formula C16H15NO4 B14941334 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14941334
M. Wt: 285.29 g/mol
InChI Key: IVZBEBRIQACSOE-UHFFFAOYSA-N
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Description

4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system that includes a dioxin, pyrrolo, and quinoline moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide followed by reaction with dimethyl acetylenedicarboxylate (DMAD) yields the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted quinoline and pyrrolo derivatives, which can exhibit different biological activities.

Scientific Research Applications

4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves interaction with specific molecular targets. For instance, its derivatives can inhibit blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways related to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its fused ring system that combines multiple heterocyclic structures, providing a unique scaffold for developing new therapeutic agents and materials with specific properties.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

10,12,12-trimethyl-3,6-dioxa-13-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),8,10-tetraene-14,15-dione

InChI

InChI=1S/C16H15NO4/c1-8-7-16(2,3)17-12-9(8)6-10-14(21-5-4-20-10)11(12)13(18)15(17)19/h6-7H,4-5H2,1-3H3

InChI Key

IVZBEBRIQACSOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C4=C(C=C13)OCCO4)C(=O)C2=O)(C)C

Origin of Product

United States

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